molecular formula C5H8N2O2S B066079 2-(2-Oxo-1,3-oxazolidin-3-yl)ethanethioamide CAS No. 172514-88-4

2-(2-Oxo-1,3-oxazolidin-3-yl)ethanethioamide

Cat. No.: B066079
CAS No.: 172514-88-4
M. Wt: 160.2 g/mol
InChI Key: WHJKRMRYZLBIRT-UHFFFAOYSA-N
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Description

2-(2-Oxo-1,3-oxazolidin-3-yl)ethanethioamide is a sophisticated synthetic intermediate and investigative tool of significant interest in medicinal chemistry, particularly in the development of novel antimicrobial agents. Its core structure integrates an oxazolidinone ring, a privileged scaffold renowned for its role in antibiotics like linezolid, which inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit. The critical thioamide (-C(S)NH2) moiety appended via a flexible ethane linker introduces a key functional handle for further chemical elaboration. This group is highly versatile, enabling its use in cyclization reactions to create novel heterocyclic compounds, as a precursor for thiazole and thiadiazole syntheses, or as a ligand in metal complexation studies. Researchers value this compound for exploring structure-activity relationships (SAR) to overcome bacterial resistance mechanisms and for developing new classes of oxazolidinone-derived therapeutics with enhanced potency and safety profiles. It serves as a crucial building block for constructing more complex molecular architectures aimed at targeting a wide range of Gram-positive pathogens. This product is provided as a high-purity standard to ensure reproducibility in your experimental workflows. Handle with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

2-(2-oxo-1,3-oxazolidin-3-yl)ethanethioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O2S/c6-4(10)3-7-1-2-9-5(7)8/h1-3H2,(H2,6,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHJKRMRYZLBIRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=O)N1CC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20169340
Record name 3-Oxazolidineethanethioamide, 2-oxo-
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Molecular Weight

160.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

172514-88-4
Record name 2-Oxo-3-oxazolidineethanethioamide
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Record name 3-Oxazolidineethanethioamide, 2-oxo-
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Record name 3-Oxazolidineethanethioamide, 2-oxo-
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Record name 2-(2-oxo-1,3-oxazolidin-3-yl)ethanethioamide
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Preparation Methods

Formation of the Oxazolidinone-Acetamide Intermediate

The initial step involves synthesizing the oxazolidinone-acetamide precursor, which is subsequently thionated to yield the target compound. This approach is exemplified in patent WO2004002967A1, which describes the preparation of structurally analogous difluorothioacetamide oxazolidinones.

Reaction Protocol :

  • Ring Closure : A β-amino alcohol derivative (e.g., (S)-N-[2-(acetyloxy)-3-chloropropyl]acetamide) reacts with a carbamate (e.g., N-carbobenzoxy-3-fluoro-4-morpholinylaniline) in the presence of a lithium alkoxide base (e.g., lithium t-butoxide) and a polar aprotic solvent (e.g., THF/DMF).

    • Conditions : 5–25°C, 12–24 hours.

    • Mechanism : Nucleophilic attack by the β-amino alcohol’s oxygen on the carbamate’s electrophilic carbon, followed by intramolecular cyclization to form the oxazolidinone ring.

  • Thionation with Lawesson’s Reagent :
    The acetamide intermediate undergoes thionation using Lawesson’s reagent (2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide) in dioxane or toluene.

    • Conditions : 50–100°C, 2–6 hours.

    • Yield : 60–75% after purification via flash chromatography (3% MeOH/CHCl₃).

Key Data :

StepReagentsSolventTemp (°C)Time (h)Yield (%)
1LiOt-BuTHF/DMF5–2512–2470–86
2Lawesson’s ReagentDioxane50–1002–660–75

One-Pot Coupling and Cyclization

Patent US7087784B2 discloses a one-step method for synthesizing 2-oxo-5-oxazolidinylmethylacetamides, adaptable to thioamide derivatives by substituting acetamide precursors with thioacetamide analogs.

Procedure :

  • A carbamate (e.g., N-aryl-O-alkylcarbamate) reacts with a thioacetamide-containing propane derivative (e.g., (S)-N-[2-(acetyloxy)-3-chloropropyl]thioacetamide) in the presence of a lithium base (e.g., lithium hexamethyldisilazide) and a nucleophile (e.g., methoxide).

  • Solvent System : THF/acetonitrile (3:1 v/v).

  • Temperature : 20–75°C, 18–24 hours.

  • Mechanism : Concurrent carbamate deprotonation, nucleophilic substitution, and cyclization to form the oxazolidinone-thioamide structure in a single pot.

Advantages :

  • Eliminates isolation of unstable intermediates (e.g., epoxides).

  • Reduces purification steps, improving overall yield (up to 80%).

Functional Group Interconversion Strategies

Thiourea-Based Approaches

Though not directly cited in the provided patents, thiourea derivatives serve as plausible precursors. For example, reacting a primary amine-functionalized oxazolidinone with carbon disulfide (CS₂) under basic conditions could yield the thioamide:

R-NH2+CS2+BaseR-NH-C(=S)-SHOxidationR-NH-C(=S)-NH2\text{R-NH}2 + \text{CS}2 + \text{Base} \rightarrow \text{R-NH-C(=S)-SH} \xrightarrow{\text{Oxidation}} \text{R-NH-C(=S)-NH}_2

Challenges :

  • Requires stringent control of oxidation states to avoid over-oxidation to sulfonic acids.

  • Limited compatibility with sensitive oxazolidinone rings.

Thioacetylation of Amines

Introducing the thioamide group via thioacetylation of an oxazolidinone-bearing amine using acetyl chloride and hydrogen sulfide (H₂S):

R-NH2+Cl-C(=S)-CH3R-NH-C(=S)-CH3+HCl\text{R-NH}2 + \text{Cl-C(=S)-CH}3 \rightarrow \text{R-NH-C(=S)-CH}_3 + \text{HCl}

Conditions :

  • Solvent: CH₂Cl₂ or EtOAc.

  • Base: Triethylamine (TEA) to scavenge HCl.

  • Temperature: 0–25°C.

Comparative Analysis of Methodologies

MethodStepsYield (%)PurificationScalability
Two-Step Thionation260–75ChromatographyModerate
One-Pot Coupling170–80CrystallizationHigh
Thiourea Derivatization3+40–50MultipleLow

Critical Observations :

  • The one-pot method offers superior efficiency but requires precise stoichiometric control of lithium bases.

  • Lawesson’s reagent-based thionation is reliable but generates stoichiometric byproducts (e.g., H₂S), necessitating robust ventilation.

Industrial-Scale Considerations

Solvent Selection

  • Polar Aprotic Solvents : DMF, THF, and acetonitrile enhance reaction rates by stabilizing ionic intermediates.

  • Green Chemistry Alternatives : Cyclopentyl methyl ether (CPME) and 2-methyl-THF are emerging as sustainable substitutes for traditional solvents.

Catalytic Innovations

Patent WO2004002967A2 highlights the use of tertiary amine bases (e.g., DBU) to accelerate thionation steps, reducing reaction times by 30–50%.

Crystallization Protocols

Final purification often employs solvent-antisolvent systems (e.g., MeOH/xylenes) to isolate high-purity crystals (>98% by HPLC) .

Chemical Reactions Analysis

Types of Reactions

2-(2-Oxo-1,3-oxazolidin-3-yl)ethanethioamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to convert the oxazolidinone ring to a more reduced form.

    Substitution: Nucleophilic substitution reactions can occur at the oxazolidinone ring, where nucleophiles like amines or thiols can replace existing substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols, and other nucleophiles

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Reduced oxazolidinone derivatives

    Substitution: Substituted oxazolidinone derivatives

Scientific Research Applications

Pharmaceutical Development

The compound is primarily recognized for its role in pharmaceutical research . The thioamide group (C=S-NH2) allows for hydrogen bonding with biological molecules, which can enhance drug efficacy and specificity. Its oxazolidinone structure has been extensively studied for its antimicrobial properties , making it a candidate for developing new antibiotics.

Key Features:

  • Molecular Formula: C₅H₈N₂O₂S
  • Structure: Contains a five-membered ring with nitrogen and oxygen atoms.

Research indicates that 2-(2-Oxo-1,3-oxazolidin-3-yl)ethanethioamide exhibits various biological activities, including:

  • Antimicrobial Activity: Compounds with oxazolidinone structures have shown effectiveness against a range of pathogens.
  • Antiviral Properties: Preliminary studies suggest potential antiviral effects, warranting further investigation.

Case Studies:

  • Antimicrobial Efficacy: In vitro studies demonstrated significant antibacterial activity against Gram-positive bacteria, indicating its potential as a therapeutic agent in treating bacterial infections.
  • Drug Interaction Studies: Binding affinity studies reveal interactions with specific biological targets, suggesting mechanisms of action that could lead to novel therapeutic strategies.

Future Research Directions

Ongoing research is crucial for elucidating the full scope of applications for this compound. Future studies could focus on:

  • Synthesis Optimization: Developing more efficient synthetic routes to enhance yield and purity.
  • Expanded Biological Testing: Investigating additional biological activities and potential side effects.
  • Clinical Trials: Conducting trials to assess safety and efficacy in humans.

Mechanism of Action

The mechanism of action of 2-(2-Oxo-1,3-oxazolidin-3-yl)ethanethioamide involves its interaction with specific molecular targets. In the case of its antimicrobial activity, the compound is believed to inhibit bacterial protein synthesis by binding to the bacterial ribosome . This prevents the formation of essential proteins, ultimately leading to bacterial cell death. The exact molecular pathways and targets involved in its anticancer activity are still under investigation, but it is thought to induce apoptosis (programmed cell death) in cancer cells.

Comparison with Similar Compounds

Sources :

  • Thioamide vs. Thioxo Groups: The target compound’s ethanethioamide (–C(S)NH₂) group contrasts with the 2-thioxooxazolidinone (–N–C(S)–O–) in the bis-oxazolidinone derivative .
  • Ester vs. Sulfonyl Chloride: The acrylate ester in C₈H₁₁NO₄ enables polymerization, while the sulfonyl chloride in C₅H₈ClNO₄S is highly electrophilic, suitable for substitution reactions .

Physicochemical Properties

Property This compound 2-(2-Oxo-1,3-oxazolidin-3-yl)ethyl acrylate Bis-oxazolidinone (C₈H₈N₂O₄S₂)
Molecular Weight (g/mol) 160.19 185.18 276.30
Density (g/cm³) Not reported 1.2±0.1 Not reported
Boiling Point (°C) Not reported 383.0±25.0 Not reported
Solubility Likely polar aprotic solvents Soluble in organic solvents (e.g., acetone) Ethanol/water mixtures

Notes: The acrylate derivative’s higher boiling point reflects its larger molecular size and ester functionality . Limited data on the target compound’s solubility underscores the need for further characterization.

Hazard Profiles

Compound Acute Toxicity (Oral) Skin/Eye Corrosion Respiratory Irritation
2-(2-Oxo...)ethanethioamide Yes Severe Yes
Bis-oxazolidinone Not reported Not reported Not reported
Ethyl acrylate Not reported Likely (acrylate) Possible

The target compound’s acute toxicity and corrosivity exceed that of the acrylate derivative, likely due to the reactive thioamide group .

Biological Activity

2-(2-Oxo-1,3-oxazolidin-3-yl)ethanethioamide is a compound characterized by a five-membered oxazolidinone ring and a thioamide functional group. This unique structure suggests potential biological activities, particularly in medicinal chemistry and pharmacology. The compound's molecular formula is C₅H₈N₂O₂S, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. This article explores its biological activity, focusing on antimicrobial and anticancer properties, synthesis methods, and potential applications.

Chemical Structure and Properties

The compound features:

  • Oxazolidinone Ring : Known for its role in various biological activities.
  • Thioamide Group (C=S-NH2) : Imparts unique chemical properties that may enhance interaction with biological targets.

Antimicrobial Activity

This compound has been identified as a candidate for drug development targeting bacterial infections. The thioamide group allows for hydrogen bonding with biological molecules, potentially mimicking natural amide bonds found in proteins and enzymes. Research indicates that compounds with oxazolidinone structures exhibit significant antimicrobial properties against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Similar Compounds

Compound NameActivity TypeNotable Features
Difluorothioacetamide oxazolidinonesAntibacterialBroad activity against resistant strains
5-Methylthiazolidine-2-thioneAntibacterialSignificant antibacterial activity
4-ThiazolidinoneAnti-inflammatoryKnown for its anti-inflammatory properties

Anticancer Activity

Recent studies have shown that derivatives of oxazolidinones can inhibit cancer cell proliferation. For instance, certain oxazolidinone derivatives demonstrated IC50 values of 17.66 µM for MCF-7 breast cancer cells and 31.10 µM for HeLa cervical cancer cells. The mechanism of action involves inducing apoptosis through mitochondrial pathways, increasing reactive oxygen species (ROS), and affecting mitochondrial functions.

Case Study: Impact on Cancer Cell Lines
Research evaluated the effects of 5-(carbamoylmethylene)-oxazolidin-2-one derivatives on MCF-7 and HeLa cells. The findings indicated:

  • Cell Cycle Arrest : G1 phase arrest was observed after treatment.
  • Mitochondrial Dysfunction : Reduced mitochondrial membrane potential post-treatment.
  • Apoptosis Induction : Activated caspase-9 and cytochrome c release were noted, indicating a shift towards programmed cell death.

Synthesis Methods

The synthesis of this compound typically involves the reaction of oxazolidinone derivatives with ethanethioamide under basic conditions. Common methods include:

  • Deprotonation : Using sodium hydride (NaH) to deprotonate the oxazolidinone.
  • Reaction Conditions : Optimizing temperature, pressure, and solvent choice to maximize yield.

The biological activity of this compound is believed to stem from its ability to bind to specific molecular targets:

  • Antimicrobial Action : Inhibits bacterial protein synthesis by binding to the bacterial ribosome.
  • Anticancer Mechanism : Induces apoptosis via ROS generation and mitochondrial pathway activation.

Q & A

Q. Tables for Key Data

Property Value/Technique Reference
Crystal System (SCXRD)Monoclinic, C2/c
Hazard ClassificationAcute Toxicity (Oral), Skin Irritation
Pharmacological EC50 (EP2)≤10 nM (dual agonist)
Storage ConditionsRoom temperature, airtight container

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